Ethyl 4-nonylisoxazole-3-carboxylate

Description

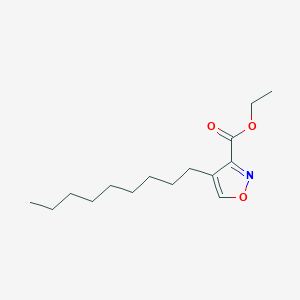

Ethyl 4-nonylisoxazole-3-carboxylate (CAS: 1332635-41-2) is an isoxazole derivative characterized by a nonyl (C₉H₁₉) substituent at the 4-position and an ethyl ester group at the 3-position of the isoxazole ring. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom.

Properties

Molecular Formula |

C15H25NO3 |

|---|---|

Molecular Weight |

267.36 g/mol |

IUPAC Name |

ethyl 4-nonyl-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C15H25NO3/c1-3-5-6-7-8-9-10-11-13-12-19-16-14(13)15(17)18-4-2/h12H,3-11H2,1-2H3 |

InChI Key |

MMHZUEURAYJHPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CON=C1C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including ethyl 4-nonylisoxazole-3-carboxylate, typically involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and a nitrile oxide (acting as the dipole) . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve the use of eco-friendly synthetic strategies to minimize environmental impact. These methods may include the use of green solvents, recyclable catalysts, and energy-efficient processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-nonylisoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of the compound to its corresponding oxides.

Reduction: Reduction of the compound to its corresponding alcohols or amines.

Substitution: Replacement of functional groups within the compound with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide) . Reaction conditions typically involve moderate temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted isoxazole derivatives .

Scientific Research Applications

Ethyl 4-nonylisoxazole-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-nonylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Lipophilicity: The nonyl chain in this compound significantly increases lipophilicity compared to methyl or phenyl analogs, suggesting utility in lipid-based formulations or surfactants .

Biological Activity Trends: Phenyl-substituted analogs (e.g., Methyl 4-phenylisoxazole-3-carboxylate) demonstrate enhanced antimicrobial activity due to aromatic π-π interactions with biological targets . Bulkier substituents (e.g., nonyl) may reduce membrane permeability despite high lipophilicity, necessitating structural optimization for drug development .

Physical Properties: Melting points vary with substituent polarity. For example, Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate melts at 43–45°C, whereas nonyl-substituted analogs likely exhibit lower melting points due to alkyl chain flexibility . Methoxybenzoyl derivatives (e.g., Ethyl 4-(4-methoxybenzoyl)isoxazole-3-carboxylate) show UV absorption properties, relevant for photoactive applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.